molecular formula C23H43NO3S B1353795 Tetrabutylammonium 4-toluenesulfonate CAS No. 7182-86-7

Tetrabutylammonium 4-toluenesulfonate

Cat. No.: B1353795
CAS No.: 7182-86-7
M. Wt: 413.7 g/mol
InChI Key: REAVCZWUMGIGSW-UHFFFAOYSA-M
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Description

Tetrabutylammonium 4-toluenesulfonate is a quaternary ammonium salt with the molecular formula C23H43NO3S. It is commonly used in various chemical processes due to its ability to act as a phase transfer catalyst and an electrolyte in electrochemical applications .

Mechanism of Action

Target of Action

The primary target of Tetrabutylammonium 4-toluenesulfonate is the solvation structure and chemical properties of hydrated zinc ions . The compound is used to regulate the coordination micro-environment of these ions .

Mode of Action

This compound interacts with its targets by adjusting the coordination micro-environment of hydrated zinc ions . This results in a favorable coordination of conjugated anions involved in the hydrogen bond network, which minimizes the activation of water molecules of the hydrated zinc ion .

Biochemical Pathways

The action of this compound affects the desolvation process of hydrated zinc ions . This process is closely related to the dendrite growth of zinc and side reactions, including hydrogen evolution, which often degrade the performance of zinc-based batteries . By improving the zinc/electrolyte interface stability, the compound helps suppress dendrite growth and side reactions .

Pharmacokinetics

Its use as an electrolyte suggests that it may have high solubility and stability in the electrolyte environment .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of dendrite growth and side reactions in zinc-based batteries . This leads to improved performance and cycling stability of these batteries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to inhibit dendrite growth and side reactions is enhanced in the presence of zinc phenolsulfonate, another component of the electrolyte .

Biochemical Analysis

Biochemical Properties

Tetrabutylammonium 4-toluenesulfonate plays a significant role in biochemical reactions, particularly as a phase transfer catalyst in SN2 fluorinations . It interacts with enzymes and proteins by facilitating the transfer of reactants between aqueous and organic phases. This compound is also used as an electrolyte in the preparation of conducting polymer polypyrrole by electrochemical polymerization . The interactions between this compound and biomolecules are primarily ionic, involving the quaternary ammonium cation and the sulfonate anion.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability of zinc/electrolyte interfaces, which in turn impacts the cycling stability of zinc-based batteries . This compound’s ability to modulate the solvation structure and chemical properties of hydrated zinc ions suggests potential effects on cellular ion transport and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a phase transfer catalyst, facilitating the transfer of reactants between different phases . This compound also participates in enzyme inhibition or activation by altering the local environment of the enzyme, thereby affecting its activity. Additionally, this compound can influence gene expression by modulating the availability of reactants and cofactors required for transcription and translation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain the stability of zinc/electrolyte interfaces over extended periods, with impressive cycling stability observed for up to 10,000 cycles

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can affect metabolic flux and metabolite levels by modulating the availability of reactants and intermediates. The compound’s role as a phase transfer catalyst suggests its involvement in metabolic pathways that require the transfer of reactants between different phases .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its quaternary ammonium cation and sulfonate anion facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its accumulation and activity within cells, affecting its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium 4-toluenesulfonate can be synthesized through the reaction of tetrabutylammonium hydroxide with p-toluenesulfonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions .

Properties

IUPAC Name

4-methylbenzenesulfonate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAVCZWUMGIGSW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222102
Record name Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7182-86-7
Record name Tetrabutylammonium p-toluenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7182-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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